1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone
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Overview
Description
1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone can be achieved through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst and a boron reagent . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the bromophenyl group may yield a phenyl group.
Scientific Research Applications
1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromodiphenylamine: Similar structure but lacks the hydroxy and propan-2-yl groups.
4-Bromophenylacetic acid: Contains a bromophenyl group but has a different functional group arrangement.
Uniqueness
1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H30BrNO3 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
1-[3-acetyl-4-(4-bromoanilino)-6-hydroxy-6-methyl-2-(4-propan-2-ylphenyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C26H30BrNO3/c1-15(2)18-6-8-19(9-7-18)24-23(16(3)29)22(14-26(5,31)25(24)17(4)30)28-21-12-10-20(27)11-13-21/h6-13,15,24-25,28,31H,14H2,1-5H3 |
InChI Key |
FMRGQAVMUNOEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(CC(=C2C(=O)C)NC3=CC=C(C=C3)Br)(C)O)C(=O)C |
Origin of Product |
United States |
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